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Abstract
3-Oxopent-4-enoic acid, a vinylogous β-keto acid, represents a molecule of significant interest

due to its potential role in cellular metabolism and as a reactive intermediate in organic

synthesis. This technical guide provides a comprehensive overview of the current knowledge

surrounding this compound. Despite a lack of specific literature detailing its initial discovery and

isolation, its existence as a metabolic intermediate in the form of its Coenzyme A ester is

documented. This guide outlines the known physicochemical properties, discusses its

biological relevance in the context of fatty acid metabolism, and proposes a plausible synthetic

pathway with a detailed experimental protocol. The information is presented to facilitate further

research and application in drug development and biochemical studies.

Introduction
3-Oxopent-4-enoic acid, also known as 3-keto-4-pentenoic acid, is an organic compound

characterized by a carboxylic acid, a ketone, and a terminal alkene functional group. Its

structure suggests a high degree of reactivity and potential for diverse chemical

transformations. While specific reports on the discovery and isolation of the free acid are not

readily available in the scientific literature, its Coenzyme A (CoA) derivative, 3-keto-4-

pentenoyl-CoA, has been identified as a metabolite in the β-oxidation of 4-pentenoic acid.[1][2]

This observation points to its natural occurrence and biological relevance, particularly in the

context of fatty acid metabolism and potential enzyme inhibition. This guide aims to consolidate
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the available data and provide a foundational resource for researchers interested in this

molecule.

Physicochemical Properties
Quantitative data for 3-oxopent-4-enoic acid is primarily derived from computational

predictions available in public databases such as PubChem.[3] A summary of these properties

is presented in Table 1.

Property Value Source

Molecular Formula C₅H₆O₃ [3]

Molecular Weight 114.10 g/mol [3]

IUPAC Name 3-oxopent-4-enoic acid [3]

CAS Number 152826-72-7 [3]

Canonical SMILES C=CC(=O)CC(=O)O [3]

InChI Key
KSSFGJUSMXZBDD-

UHFFFAOYSA-N
[3]

Topological Polar Surface Area 54.4 Å² [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Rotatable Bond Count 2 [3]

XLogP3 -0.3 [3]

Table 1: Physicochemical Properties of 3-Oxopent-4-enoic Acid.

Biological Significance and Metabolic Context
The primary known biological relevance of 3-oxopent-4-enoic acid stems from its role as a

CoA ester in the metabolism of 4-pentenoic acid. 4-Pentenoic acid is a known hypoglycemic
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agent and an inhibitor of fatty acid oxidation.[1][4] Its metabolism in mitochondria leads to the

formation of 3-keto-4-pentenoyl-CoA.[1][2]

Metabolic Pathway of 4-Pentenoic Acid
The metabolism of 4-pentenoic acid involves its activation to 4-pentenoyl-CoA, followed by β-

oxidation. A key intermediate in this pathway is 3-keto-4-pentenoyl-CoA.[1] This metabolite is a

potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation spiral.[1][2] The

inhibition of this enzyme disrupts fatty acid metabolism, which can explain the hypoglycemic

effects of 4-pentenoic acid.[1]

4-Pentenoic Acid 4-Pentenoyl-CoAAcyl-CoA Synthetase 2,4-Pentadienoyl-CoAAcyl-CoA Dehydrogenase 3-Keto-4-pentenoyl-CoA

Enoyl-CoA Hydratase &
 L-3-hydroxyacyl-CoA Dehydrogenase 3-Ketoacyl-CoA ThiolaseInhibition

Click to download full resolution via product page

Caption: Metabolic pathway of 4-pentenoic acid leading to the formation of the thiolase inhibitor

3-keto-4-pentenoyl-CoA.

Proposed Synthesis and Experimental Protocols
While a specific, documented synthesis of 3-oxopent-4-enoic acid is not readily found, a

plausible route can be devised based on established methods for the synthesis of β-keto acids.

A retro-synthetic analysis suggests that a crossed Claisen condensation between a vinyl

ketone derivative and a carboxylate equivalent would be a viable approach.

Proposed Synthetic Workflow
The proposed synthesis involves the reaction of methyl vinyl ketone with a protected

carboxylate source, such as the magnesium salt of mono-methyl malonate, followed by acidic

workup and decarboxylation.
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Caption: Proposed workflow for the synthesis of 3-oxopent-4-enoic acid.

Detailed Experimental Protocol
This hypothetical protocol is based on general procedures for the synthesis of β-keto acids via

a crossed Claisen condensation.[5]

Materials:

Methyl vinyl ketone (freshly distilled)

Mono-methyl malonate

Magnesium turnings

Anhydrous ethanol

Anhydrous diethyl ether

2 M Hydrochloric acid

Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate

Inert atmosphere (Nitrogen or Argon)

Procedure:

Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask

equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium

turnings (1.0 eq). Add anhydrous ethanol (2.0 eq) dropwise via the dropping funnel. The

reaction is exothermic and should be controlled by the rate of addition. Once the reaction is

complete, a solution of magnesium ethoxide in ethanol is obtained.

Formation of the Malonate Salt: To the solution of magnesium ethoxide, add a solution of

mono-methyl malonate (1.0 eq) in anhydrous diethyl ether dropwise at room temperature

with stirring. Stir the mixture for 1 hour to ensure complete salt formation.

Crossed Claisen Condensation: Cool the reaction mixture to 0 °C in an ice bath. Add a

solution of freshly distilled methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether dropwise

over 30 minutes. After the addition is complete, allow the reaction to warm to room

temperature and stir for 12 hours under an inert atmosphere.

Acidic Workup and Decarboxylation: Cool the reaction mixture to 0 °C and slowly add 2 M

hydrochloric acid until the pH is acidic (pH ~1-2). This will quench the reaction and protonate

the intermediate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3

x 50 mL). The acidic conditions will promote the decarboxylation of the intermediate malonic

acid derivative.

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution

(2 x 30 mL) to remove any unreacted malonic acid, followed by brine (1 x 30 mL). Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

to yield the crude 3-oxopent-4-enoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions
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3-Oxopent-4-enoic acid is a molecule with potential significance in both biochemistry and

synthetic chemistry. While its discovery and isolation are not well-documented, its role as a

metabolic intermediate highlights its biological relevance. The proposed synthetic route offers a

starting point for its laboratory preparation, which would enable further investigation into its

chemical properties and biological activities. Future research should focus on the successful

synthesis and characterization of this compound, followed by studies to elucidate its potential

as an enzyme inhibitor or a precursor for novel bioactive molecules. Understanding its role in

cellular metabolism could provide new insights into metabolic regulation and disease states.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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